molecular formula C6H5ClO2S B15298395 4-(Chloromethyl)thiophene-2-carboxylic acid

4-(Chloromethyl)thiophene-2-carboxylic acid

Cat. No.: B15298395
M. Wt: 176.62 g/mol
InChI Key: DFPZDQFPCWBGHM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)thiophene-2-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . The presence of a chloromethyl group and a carboxylic acid group in the 4- and 2-positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives followed by functional group transformations. For instance, starting from thiophene-2-carboxylic acid, chloromethylation can be performed using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . In material science, its role as a building block in organic semiconductors involves the formation of π-conjugated systems that facilitate charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)thiophene-2-carboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group, which allows for diverse chemical transformations and applications. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C6H5ClO2S

Molecular Weight

176.62 g/mol

IUPAC Name

4-(chloromethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C6H5ClO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,2H2,(H,8,9)

InChI Key

DFPZDQFPCWBGHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CCl)C(=O)O

Origin of Product

United States

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